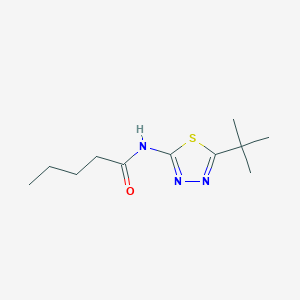![molecular formula C26H16F6N4O2 B392063 N,N'-[(2-PHENYL-4,6-PYRIMIDINEDIYL)DI-4,1-PHENYLENE]BIS(2,2,2-TRIFLUOROACETAMIDE)](/img/structure/B392063.png)
N,N'-[(2-PHENYL-4,6-PYRIMIDINEDIYL)DI-4,1-PHENYLENE]BIS(2,2,2-TRIFLUOROACETAMIDE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylpyrimidine core and trifluoroacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) typically involves multiple steps, starting with the preparation of the phenylpyrimidine core. This core is then functionalized with benzene and trifluoroacetamide groups through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenylpyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(hydrazin-2-yl-1-ylidene)bis(methaneylylidene)bis(2-methoxyphenol): Similar core structure but different functional groups.
N,N’-bis(5-isophthalate)naphthalimide: Different core structure but similar functional groups.
Uniqueness
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) is unique due to its combination of a phenylpyrimidine core and trifluoroacetamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C26H16F6N4O2 |
|---|---|
Peso molecular |
530.4g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[4-[2-phenyl-6-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H16F6N4O2/c27-25(28,29)23(37)33-18-10-6-15(7-11-18)20-14-21(36-22(35-20)17-4-2-1-3-5-17)16-8-12-19(13-9-16)34-24(38)26(30,31)32/h1-14H,(H,33,37)(H,34,38) |
Clave InChI |
RTQGFKZXYNKSOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B391980.png)
![1-Phenyl-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391981.png)

![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)
![1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE](/img/structure/B391984.png)
![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile](/img/structure/B391986.png)
![1-(4-Tert-butylphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391987.png)
![1-(4-Bromophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391992.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)



![2,6-bis(2-methyl-5-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392003.png)

